2-(4-Methylthiophenyl)phenol
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Overview
Description
2-(4-Methylthiophenyl)phenol, also known by its IUPAC name 4’-(methylsulfanyl)[1,1’-biphenyl]-2-ol, is an organic compound with the molecular formula C13H12OS and a molecular weight of 216.3 g/mol . This compound is characterized by the presence of a phenol group and a methylthio group attached to a biphenyl structure.
Mechanism of Action
Target of Action
Phenolic compounds, which 2-(4-methylthiophenyl)phenol is a part of, are known to interact with a wide range of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Phenolic compounds, in general, can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .
Biochemical Pathways
Phenolic compounds, including this compound, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Phenolic compounds are known to undergo extensive metabolism, including phase 1 and phase 2 reactions, as well as biotransformation by gut microflora . These processes can significantly impact the bioavailability of phenolic compounds .
Result of Action
Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, phenols have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules. They are readily soluble in water due to their ability to form hydrogen bonding.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylthiophenyl)phenol can be achieved through various methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biphenyl derivatives.
Nucleophilic Aromatic Substitution: This method involves the substitution of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and reducing reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. The phenol group is particularly susceptible to oxidation, leading to the formation of 2,5-cyclohexadiene-1,4-dione derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The phenol group activates the aromatic ring towards these reactions, often resulting in ortho and para substitution products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3, FeBr3). Nitration typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
Scientific Research Applications
2-(4-Methylthiophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Methylthiophenol: Contains a methylthio group attached to a benzene ring.
Biphenyl: Consists of two benzene rings connected by a single bond.
Comparison: 2-(4-Methylthiophenyl)phenol is unique due to the presence of both a phenol group and a methylthio group on a biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activities .
Biological Activity
2-(4-Methylthiophenyl)phenol, with the chemical formula C13H12OS, is a phenolic compound characterized by a methylthio group attached to a para position of the phenyl ring. This structural feature enhances its chemical reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of phenolic compounds with methylthio-substituted aromatic compounds. The presence of the methylthio group is significant as it influences the compound's biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antioxidant Activity
A recent study highlighted the antioxidant capacity of phenolic compounds similar to this compound, emphasizing their role in mitigating oxidative stress through radical scavenging mechanisms. The study utilized various assays to quantify antioxidant activity, indicating that such compounds could be beneficial in preventing oxidative damage in cells.
Antiproliferative Studies
In vitro studies on structurally related compounds have shown significant antiproliferative activity against breast cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 10–33 nM against MCF-7 cells, indicating strong potential for further development as anticancer agents . Although direct studies on this compound are sparse, these findings suggest that it may exhibit similar properties due to its structural similarities.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structure Type | Unique Features | Antiproliferative Activity (IC50) |
---|---|---|---|
4-Methylphenol | Simple Phenol | Antiseptic and disinfectant properties | Not specified |
2-Methoxy-4-methylphenol | Methoxy-substituted | Used in fragrances and flavoring agents | Not specified |
2-Cresol | Methyl-substituted | Strong antibacterial properties | Not specified |
4-Hydroxybenzoic acid | Hydroxybenzoate | Commonly used as a preservative (paraben) | Not specified |
This compound | Phenolic compound | Enhanced reactivity due to methylthio substitution | Potentially significant |
Toxicological Considerations
Toxicological assessments indicate that while this compound exhibits some acute toxicity, with an LD50 value of approximately 1984 mg/kg bw in rodent studies, it also shows potential for recovery from adverse effects within weeks following exposure . Such data are crucial for evaluating its safety profile for potential therapeutic applications.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSCYJCXMRAVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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